Troxypyrrolidinium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of troxypyrrolium typically involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method is the chemical oxidation of pyrrole derivatives using oxidizing agents such as ferric chloride . The reaction conditions often include controlled temperatures and the presence of surfactants or natural directing agents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of troxypyrrolium may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Troxypyrrolium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of troxypyrrolium include oxidizing agents like ferric chloride, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed: The major products formed from the reactions of troxypyrrolium depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Troxypyrrolium has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies . In biology, it has been investigated for its potential as an inhibitor of choline uptake, which is relevant for understanding neurotransmitter regulation . In medicine, troxypyrrolium’s inhibitory effects on choline uptake have implications for developing treatments for neurological disorders . Additionally, its unique chemical properties make it valuable for industrial applications, such as the development of sensors and other advanced materials .
Mechanism of Action
The mechanism of action of troxypyrrolium involves its inhibition of the high-affinity, sodium-dependent, choline uptake system . This inhibition affects the recycling and release of acetylcholine at nerve terminals, which has significant implications for neurotransmitter regulation and synaptic function . The molecular targets of troxypyrrolium include specific transport proteins involved in choline uptake, and its effects are mediated through interactions with these proteins and associated pathways .
Comparison with Similar Compounds
Troxypyrrolium can be compared with other similar compounds, such as vesamicol, which also inhibits acetylcholine transport into synaptic vesicles . While both compounds affect neurotransmitter regulation, troxypyrrolium’s unique mechanism of inhibiting choline uptake distinguishes it from other inhibitors . Other similar compounds include various pyrrole derivatives that share structural similarities but differ in their specific biological activities and applications .
Conclusion
Troxypyrrolium is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and mechanism of action make it valuable for studying neurotransmitter regulation, developing new synthetic methodologies, and exploring industrial applications. Continued research on troxypyrrolium and its derivatives will likely uncover new insights and applications in the future.
Properties
CAS No. |
24468-02-8 |
---|---|
Molecular Formula |
C18H28NO5+ |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(1-ethylpyrrolidin-1-ium-1-yl)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H28NO5/c1-5-19(8-6-7-9-19)10-11-24-18(20)14-12-15(21-2)17(23-4)16(13-14)22-3/h12-13H,5-11H2,1-4H3/q+1 |
InChI Key |
FYDIOQNEQHPRNW-UHFFFAOYSA-N |
SMILES |
CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
24468-02-8 | |
Synonyms |
1-ethyl-(2-hydroxyethyl)pyrrolidinium 3,4,5-trimethoxybenzoate p-toluene sulfonate FWH 428 troxopyrrolidinium troxypyrrolium troxypyrrolium chloride troxypyrrolium iodide troxypyrrolium tosylate |
Origin of Product |
United States |
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